molecular formula C38H27N3 B12058916 3,6-Bis(N-carbazolyl)-N-ethylcarbazole

3,6-Bis(N-carbazolyl)-N-ethylcarbazole

Cat. No.: B12058916
M. Wt: 525.6 g/mol
InChI Key: IGNAMAKPDIBFKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(N-carbazolyl)-N-ethylcarbazole typically involves a multi-step reaction sequence starting from carbazole. One common method includes the bromination of carbazole with N-bromosuccinimide to form 3,6-dibromocarbazole. This intermediate is then subjected to a coupling reaction with N-ethylcarbazole in the presence of a copper catalyst and potassium carbonate under nitrogen atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(N-carbazolyl)-N-ethylcarbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of radical cations, while substitution reactions can yield various N-substituted carbazole derivatives .

Mechanism of Action

The mechanism of action of 3,6-Bis(N-carbazolyl)-N-ethylcarbazole involves its ability to undergo reversible oxidation and reduction processes. The compound’s molecular structure allows it to form stable radical cations upon oxidation, which can then revert to their neutral states upon reduction. This reversible redox behavior is crucial for its applications in electrochromic and electroluminescent devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(N-carbazolyl)-N-ethylcarbazole is unique due to its specific combination of carbazole units and ethyl groups, which confer distinct electrochromic and electroluminescent properties. Its ability to form stable radical cations and undergo reversible redox reactions makes it particularly valuable for optoelectronic applications .

Properties

Molecular Formula

C38H27N3

Molecular Weight

525.6 g/mol

IUPAC Name

3,6-di(carbazol-9-yl)-9-ethylcarbazole

InChI

InChI=1S/C38H27N3/c1-2-39-33-21-19-25(40-35-15-7-3-11-27(35)28-12-4-8-16-36(28)40)23-31(33)32-24-26(20-22-34(32)39)41-37-17-9-5-13-29(37)30-14-6-10-18-38(30)41/h3-24H,2H2,1H3

InChI Key

IGNAMAKPDIBFKL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

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